Methyl 8-aminoquinoline-2-carboxylate is a compound derived from the aminoquinoline family, which is notable for its diverse applications in medicinal chemistry and material sciences. This compound features a quinoline ring system with an amino group at the 8-position and a carboxylate ester at the 2-position, contributing to its unique chemical properties and biological activities.
Methyl 8-aminoquinoline-2-carboxylate can be synthesized from various precursors, notably through methods involving the transformation of o-nitrophenol or related derivatives. The synthesis typically employs reduction, cyclization, and amino substitution techniques, which have been documented in various patents and scientific literature .
This compound belongs to the class of heterocyclic compounds, specifically nitrogen-containing heterocycles. It is categorized as an aminoquinoline derivative, which are known for their pharmacological properties, including antimalarial and anticancer activities.
The synthesis of methyl 8-aminoquinoline-2-carboxylate can be achieved through several methods:
The synthesis typically requires controlled conditions, including temperature and pressure management, to optimize yields. For instance, reactions may be conducted at elevated temperatures (around 300–320 °C) under pressure to facilitate cyclization . Yields can exceed 70%, depending on the specific reaction conditions employed.
Methyl 8-aminoquinoline-2-carboxylate has a distinct molecular structure characterized by:
The molecular formula for methyl 8-aminoquinoline-2-carboxylate is , with a molecular weight of approximately 218.21 g/mol. Its melting point is reported to be in the range of 56–58 °C .
Methyl 8-aminoquinoline-2-carboxylate participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as solvent choice (e.g., dichloromethane) and temperature control to ensure optimal reactivity and selectivity .
The mechanism by which methyl 8-aminoquinoline-2-carboxylate exerts its biological effects often involves:
Studies indicate that derivatives of aminoquinoline compounds can significantly enhance metal ion chelation efficiency compared to simpler structures like 8-hydroxyquinoline . This property is crucial for developing therapeutic agents targeting metal-related pathologies.
Relevant data include spectroscopic analyses (NMR, IR) confirming structural integrity and purity post-synthesis .
Methyl 8-aminoquinoline-2-carboxylate has several scientific uses:
The core structure follows systematic IUPAC naming conventions centered on the quinoline bicyclic system (benzopyridine). Methyl 8-aminoquinoline-2-carboxylate denotes:
Table 1: Nomenclature of Key Quinoline-2-carboxylate Derivatives
Systematic Name | Common Name/Synonym | Substituent Pattern |
---|---|---|
Methyl quinoline-2-carboxylate | – | R₂=COOCH₃; R₈=H |
Methyl 8-aminoquinoline-2-carboxylate | – | R₂=COOCH₃; R₈=NH₂ |
8-Aminoquinoline | Primaquine core | R₂=H; R₈=NH₂ |
2-Methyl-8-aminoquinoline | – | R₂=CH₃; R₈=NH₂ |
The C-2 carboxylate ester group distinguishes this scaffold from classical antimalarial quinolines (e.g., chloroquine's C-4 side chain or primaquine's unsubstituted C-2 position). This esterification converts the polar carboxylic acid into a lipophilic pro-moiety, dramatically altering physicochemical properties critical to bioavailability and tissue distribution. Regioisomeric methyl 4-aminoquinoline-2-carboxylate or methyl 6-aminoquinoline-2-carboxylate exhibit distinct electronic profiles and metabolic fates due to altered hydrogen-bonding networks and ring strain effects [1] [5].
The therapeutic significance of 8-aminoquinolines originated with plasmochin (pamaquine) in 1926 – the first synthetic blood schizontocide and hypnozoitocide. Its discovery marked a revolutionary advance over quinine but was limited by hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients. World War II antimalarial programs prioritized 8-aminoquinoline optimization, culminating in primaquine (1952), which remains the only FDA-approved therapy for P. vivax relapse prevention. Primaquine’s limitations (short half-life, dosing frequency, toxicity) drove four decades of research into analogues with improved therapeutic indices, leading to tafenoquine (FDA-approved 2018) – a long-acting 8-aminoquinoline enabling single-dose radical cure [2] [3].
Methyl 8-aminoquinoline-2-carboxylate emerges as a strategic intermediate bridging classical 8-aminoquinoline biology with modern prodrug strategies. The C-2 carboxylate ester serves dual roles:
Quinoline functionalization exhibits profound regiochemical dependence due to:
Table 2: Comparative Reactivity of Quinoline Positions
Position | Electrophilic Attack | Nucleophilic Attack | Metal-Catalyzed Coupling | Key Synthetic Challenges |
---|---|---|---|---|
C-2 | Low (electron-deficient) | High (favored site) | Moderate (Pd-catalyzed) | Competing C-4 amination; ester hydrolysis sensitivity |
C-4 | Moderate | Very high | Difficult | Over-substitution; chloro intermediates refractory to displacement |
C-8 | High (electron-rich) | Low | Efficient (Buchwald-Hartwig) | Oxidative degradation of amino group; competing C-5/C-6 byproducts |
Synthesis of methyl 8-aminoquinoline-2-carboxylate exemplifies these challenges:
The C-2 carboxylate’s electron-withdrawing nature paradoxically activates the C-8 position toward nucleophilic aromatic substitution (NAS), contrasting with unsubstituted quinoline’s inertness. This enables metal-free routes under forcing conditions (e.g., ammonia in DMSO at 100°C), though yields remain suboptimal [5].
The methyl ester in methyl 8-aminoquinoline-2-carboxylate serves as a bioreversible prodrug element for latent carboxylic acid pharmacophores. This strategy addresses critical limitations of free acids:
Metabolic activation occurs via carboxylesterase-mediated hydrolysis, generating the active acid, which exhibits:
This prodrug approach mirrors successful antiviral and anticancer therapies (e.g., valganciclovir, capecitabine) but remains underexploited in antimalarials. Methyl 8-aminoquinoline-2-carboxylate’s ester lability permits pH-dependent release kinetics (slow hydrolysis at blood pH vs. rapid hepatic conversion), offering spatial control over active metabolite generation. Structural variants (ethyl, isopropyl, pivaloyloxymethyl esters) provide tunable hydrolysis rates correlating with in vivo efficacy durations [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: